3-(Methoxycarbonyl)-4-methylpent-3-enoate
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Overview
Description
3-(Methoxycarbonyl)-4-methylpent-3-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxycarbonyl group attached to a pent-3-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-methylpent-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-methylpent-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4-methylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
3-(Methoxycarbonyl)-4-methylpent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4-methylpent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxycarbonyl group, which can act as an electron-withdrawing group, affecting the overall reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)thiophene: Similar in structure but contains a thiophene ring.
Methyl 3-methoxy-2-naphthoate: Contains a naphthalene ring instead of a pent-3-enoate backbone.
Uniqueness
3-(Methoxycarbonyl)-4-methylpent-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other esters. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
143225-18-7 |
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Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3-methoxycarbonyl-4-methylpent-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(4-7(9)10)8(11)12-3/h4H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
NTEUHFNDKXZOPV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C(CC(=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
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